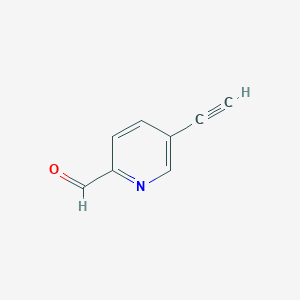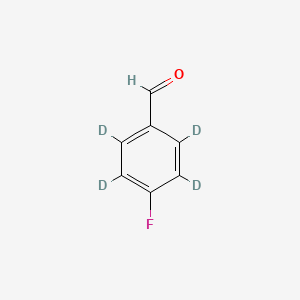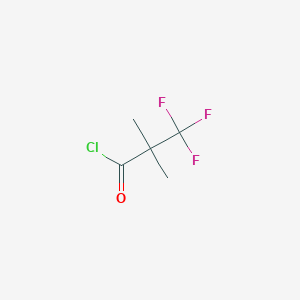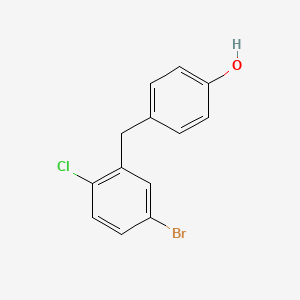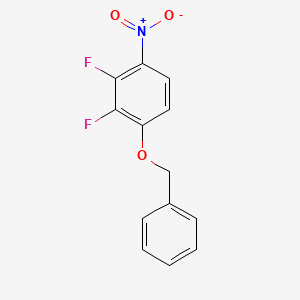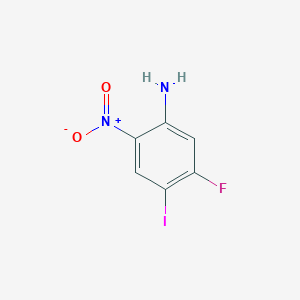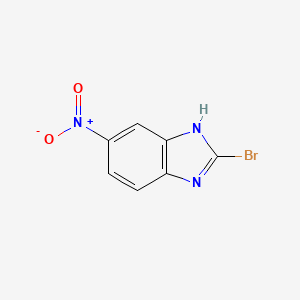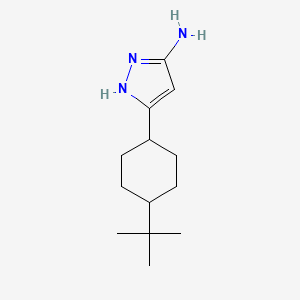
3-(4-tert-butylcyclohexyl)-1H-pyrazol-5-amine
Descripción general
Descripción
“4-tert-Butylcyclohexyl acetate” has been evaluated as a fragrance ingredient. Its toxicologic and dermatological analysis has been reported . Cis and trans forms of this compound are widely used as a perfume for cosmetics including soaps .
Molecular Structure Analysis
The molecular formula of “4-tert-Butylcyclohexyl acetate” is CH3CO2C6H10C(CH3)3 . The structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The reaction of “4-tert-Butylcyclohexanol” in competitive Oppenauer oxidation experiments in the presence of zeolite BEA as a stereoselective catalyst is mentioned . Only the cis-isomer is selectively converted to the corresponding ketone, whereas the trans-isomer remains unchanged .Physical And Chemical Properties Analysis
The physical properties of “4-tert-Butylcyclohexyl acetate” include a boiling point of 228-230 °C/25 mmHg (lit.), a density of 0.934 g/mL at 25 °C (lit.), and a refractive index n20/D 1.452 (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Characterization : Researchers have developed efficient methods for synthesizing derivatives of pyrazole compounds, including those similar to "3-(4-tert-butylcyclohexyl)-1H-pyrazol-5-amine". These methods are noted for their operational ease and short reaction times, contributing to the efficient production of pyrazole derivatives for various applications (Becerra, Rojas, & Castillo, 2021).
Catalysis in Polymerization : Certain pyrazolyl compounds have been utilized as catalysts in the copolymerization of carbon dioxide and cyclohexene oxide. This application demonstrates the potential of these compounds in polymer science, particularly in creating environmentally friendly polymers (Matiwane, Obuah, & Darkwa, 2020).
Biological Evaluation : Pyrazol-5-amine derivatives, including those structurally similar to "3-(4-tert-butylcyclohexyl)-1H-pyrazol-5-amine", have been designed and evaluated for biological activities. These evaluations are crucial in the development of new pharmaceuticals, particularly in antitumor drug development (Ma, Ouyang, Wang, & Yao, 2020).
Molecular Structure and Spectral Analysis : Research has been conducted on the molecular structure and spectral properties of pyrazol-5-amine derivatives. This research aids in understanding the chemical properties and potential applications of these compounds in various fields (Tamer et al., 2016).
Green Chemistry : A study focused on the protection of secondary amine in the pyrazole nucleus using environmentally friendly catalysts highlights the role of these compounds in sustainable chemistry practices (2020).
Safety And Hazards
Propiedades
IUPAC Name |
5-(4-tert-butylcyclohexyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)16-15-11/h8-10H,4-7H2,1-3H3,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDFHERTBMQOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butylcyclohexyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



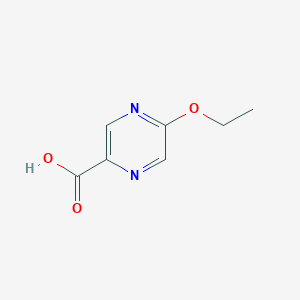


![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)

